molecular formula C10H6BrCl2N B15361572 6-Bromo-3,4-dichloro-2-methylquinoline

6-Bromo-3,4-dichloro-2-methylquinoline

Cat. No.: B15361572
M. Wt: 290.97 g/mol
InChI Key: WCXBLVSZPJUMOE-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-2-methylquinoline is a halogenated quinoline derivative characterized by the presence of bromine and chlorine atoms on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and electronic properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 2-methylquinoline. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with bromine and chlorine to introduce the halogen atoms.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the halogenated quinoline to simpler derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Simpler Derivatives: Resulting from reduction reactions.

  • Functionalized Quinolines: Resulting from substitution reactions.

Scientific Research Applications

6-Bromo-3,4-dichloro-2-methylquinoline has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3,4-dichloro-2-methylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline: Lacks the chlorine atoms.

  • 6-Chloro-2-methylquinoline: Lacks the bromine atom.

  • 4,6-Dichloro-2-methylquinoline: Different positions of chlorine atoms.

Uniqueness: 6-Bromo-3,4-dichloro-2-methylquinoline is unique due to the presence of both bromine and chlorine atoms at specific positions on the quinoline ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

6-bromo-3,4-dichloro-2-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-9(12)10(13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3

InChI Key

WCXBLVSZPJUMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)Cl

Origin of Product

United States

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